molecular formula C59H61N3O B12520023 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde

4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde

Cat. No.: B12520023
M. Wt: 828.1 g/mol
InChI Key: QVCLWILCZFUDBD-UHFFFAOYSA-N
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Description

4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde in optoelectronic applications involves its ability to transport holes and its high thermal stability. The compound’s molecular structure allows for efficient charge transport and emission of light when used in OLEDs. The tert-butyl groups enhance the compound’s stability and prevent aggregation, which is crucial for maintaining performance in devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde stands out due to its combination of high thermal stability, efficient hole-transporting properties, and versatility in undergoing various chemical reactions. These characteristics make it particularly valuable in the development of advanced optoelectronic devices .

Properties

Molecular Formula

C59H61N3O

Molecular Weight

828.1 g/mol

IUPAC Name

4-[4-(3,6-ditert-butylcarbazol-9-yl)-N-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]anilino]benzaldehyde

InChI

InChI=1S/C59H61N3O/c1-56(2,3)39-15-29-52-48(33-39)49-34-40(57(4,5)6)16-30-53(49)61(52)46-25-21-44(22-26-46)60(43-19-13-38(37-63)14-20-43)45-23-27-47(28-24-45)62-54-31-17-41(58(7,8)9)35-50(54)51-36-42(59(10,11)12)18-32-55(51)62/h13-37H,1-12H3

InChI Key

QVCLWILCZFUDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C

Origin of Product

United States

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